molecular formula C11H20N4O2 B5088161 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B5088161
M. Wt: 240.30 g/mol
InChI Key: NNNZIRJXPXJRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as DMPA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA on neuronal activity. This results in a decrease in the excitability of neurons, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by modulating the activity of nociceptive neurons. 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have anticonvulsant effects by reducing the excitability of neurons. It has also been found to inhibit tumor cell growth by inducing apoptosis.

Advantages and Limitations for Lab Experiments

1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. It has a well-defined mechanism of action and has been extensively studied in various in vitro and in vivo models. However, 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has some limitations for lab experiments. It has a relatively short half-life, which may limit its therapeutic potential. It also has a narrow therapeutic window, which may lead to toxicity at higher doses.

Future Directions

There are several future directions for the study of 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in the treatment of inflammatory and pain-related disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its antitumor effects and to develop more effective and targeted therapies based on 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.

Synthesis Methods

1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can be synthesized through the reaction of 4-methyl-1-piperazinecarboxylic acid with N,N-dimethylmalonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acid to obtain 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in high yield and purity.

Scientific Research Applications

1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. 1-(dimethylamino)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(dimethylamino)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-12(2)15-10(16)8-9(11(15)17)14-6-4-13(3)5-7-14/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNZIRJXPXJRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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